3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole
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Overview
Description
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a chloromethyl-isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole typically involves the reaction of 4-tert-butylphenyl hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the isoxazole ring and chloromethyl group.
4-tert-Butylbenzoyl chloride: Contains the tert-butylphenyl group but has a benzoyl chloride moiety instead of the isoxazole ring.
Uniqueness
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole is unique due to the presence of both the isoxazole ring and the chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C14H16ClNO |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C14H16ClNO/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)17-16-13/h4-8H,9H2,1-3H3 |
InChI Key |
WKWMGCHSUBFEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Origin of Product |
United States |
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